molecular formula C6H4Br3N3O B2616398 3,6-Dibromo-1H-pyrazolo[1,5-a]pyrimidin-2-one;hydrobromide CAS No. 2361644-48-4

3,6-Dibromo-1H-pyrazolo[1,5-a]pyrimidin-2-one;hydrobromide

Cat. No.: B2616398
CAS No.: 2361644-48-4
M. Wt: 373.83
InChI Key: XJFOIPDTACZEBE-UHFFFAOYSA-N
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Description

3,6-Dibromo-1H-pyrazolo[1,5-a]pyrimidin-2-one;hydrobromide is a heterocyclic compound that belongs to the pyrazolo[1,5-a]pyrimidine family This compound is characterized by the presence of bromine atoms at the 3 and 6 positions of the pyrazolo[1,5-a]pyrimidine ring system

Preparation Methods

The synthesis of 3,6-Dibromo-1H-pyrazolo[1,5-a]pyrimidin-2-one;hydrobromide can be achieved through several synthetic routes. One common method involves the bromination of pyrazolo[1,5-a]pyrimidin-2-one using bromine or a brominating agent under controlled conditions. The reaction typically takes place in an organic solvent such as acetic acid or dichloromethane, and the reaction temperature is maintained at a moderate level to ensure selective bromination at the desired positions .

Industrial production methods for this compound may involve large-scale bromination reactions using continuous flow reactors to enhance efficiency and yield. The use of microwave-assisted synthesis has also been reported to improve reaction rates and product purity .

Chemical Reactions Analysis

3,6-Dibromo-1H-pyrazolo[1,5-a]pyrimidin-2-one;hydrobromide undergoes various chemical reactions, including:

Mechanism of Action

The mechanism of action of 3,6-Dibromo-1H-pyrazolo[1,5-a]pyrimidin-2-one;hydrobromide involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine atoms play a crucial role in enhancing the compound’s binding affinity and selectivity towards these targets. The compound may inhibit enzyme activity by binding to the active site or allosteric sites, thereby modulating the enzyme’s function .

Comparison with Similar Compounds

3,6-Dibromo-1H-pyrazolo[1,5-a]pyrimidin-2-one;hydrobromide can be compared with other pyrazolo[1,5-a]pyrimidine derivatives, such as:

The uniqueness of this compound lies in its specific bromination pattern, which imparts distinct electronic and steric properties, making it a valuable compound for various research applications.

Properties

IUPAC Name

3,6-dibromo-1H-pyrazolo[1,5-a]pyrimidin-2-one;hydrobromide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H3Br2N3O.BrH/c7-3-1-9-5-4(8)6(12)10-11(5)2-3;/h1-2H,(H,10,12);1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XJFOIPDTACZEBE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=NC2=C(C(=O)NN21)Br)Br.Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H4Br3N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

373.83 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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